

Technical Guide: 4-Mercaptobenzamide in Drug Discovery and Development

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Compound of Interest

Compound Name: 4-Mercaptobenzamide

Cat. No.: B3273640

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Introduction

4-Mercaptobenzamide is a sulfur-containing organic compound that has garnered significant interest in the field of drug discovery, particularly as a potential therapeutic agent against the Human Immunodeficiency Virus (HIV). Its mechanism of action involves the inhibition of HIV-1 maturation, a critical step in the viral life cycle. This technical guide provides a comprehensive overview of **4-Mercaptobenzamide**, including its chemical identity, supplier information, and detailed experimental protocols relevant to its application in antiviral research.

Chemical Identity and Supplier Information

CAS Number: 59177-46-7[1][2][3]

Molecular Formula: C7H7NOS[2][4]

Molecular Weight: 153.20 g/mol [1]

Synonyms: 4-Sulfanylbzamide, p-mercaptobenzamide[3][4]

The following table summarizes key data for **4-Mercaptobenzamide** and provides a list of potential suppliers.

Property	Value	Suppliers
CAS Number	59177-46-7	Benchchem[1]
Molecular Formula	C7H7NOS	AK Scientific[4]
Molecular Weight	153.20 g/mol	Biosynth Biological Technology (Suzhou) Co Ltd[4]
IUPAC Name	4-sulfanylbenzamide	
InChI Key	CTOUXQDUYJORQK-UHFFFAOYSA-N	
SMILES	C1=CC(=CC=C1C(=O)N)S	

Role in HIV-1 Maturation Inhibition

4-Mercaptobenzamide and its derivatives have been identified as potent inhibitors of HIV-1 maturation.[5][6] The primary target of these compounds is the HIV-1 nucleocapsid protein (NCp7).[5][6]

Mechanism of Action: Targeting the NCp7 Zinc Finger

The HIV-1 NCp7 protein contains two highly conserved zinc finger domains that are crucial for the proper packaging of the viral RNA genome and the subsequent maturation of the virus particle.[7][8] **4-Mercaptobenzamide** and related compounds act by ejecting the zinc ions from these zinc finger motifs.[8] This zinc ejection leads to the unfolding of the NCp7 protein, disrupting its function and thereby inhibiting viral maturation.[1] The immature virions produced are non-infectious.[5]

The following diagram illustrates the proposed mechanism of action of **4-Mercaptobenzamide** on the HIV-1 Gag polyprotein processing pathway.

Caption: Inhibition of HIV-1 maturation by **4-Mercaptobenzamide**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **4-Mercaptobenzamide** as an HIV-1 maturation inhibitor.

Synthesis of 4-Mercaptobenzamide

A detailed, step-by-step synthesis protocol for **4-Mercaptobenzamide** is not readily available in the searched literature. However, a common precursor is 4-cyanothiophenol. The synthesis would likely involve the hydrolysis of the nitrile group to a carboxamide.

Workflow for a potential synthesis route:

Caption: Potential synthesis workflow for **4-Mercaptobenzamide**.

In Vitro HIV-1 NCp7 Zinc Ejection Assay

This assay is used to determine the ability of a compound to eject zinc from the NCp7 protein. A common method utilizes a zinc-specific fluorescent probe, such as N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ).[8]

Materials:

- Recombinant HIV-1 NCp7 protein
- **4-Mercaptobenzamide** (or other test compounds)
- N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ)
- Assay buffer (e.g., Tris-HCl with NaCl)
- Fluorometer

Procedure:

- Prepare a solution of recombinant NCp7 protein in the assay buffer.
- Add the test compound (**4-Mercaptobenzamide**) at various concentrations to the NCp7 solution.
- Incubate the mixture for a defined period at a controlled temperature.
- Add the TSQ fluorescent probe to the mixture.

- Measure the increase in fluorescence intensity using a fluorometer. The fluorescence of TSQ increases upon binding to free zinc.
- The rate and extent of zinc ejection can be quantified by monitoring the change in fluorescence over time.

Analysis of HIV-1 Gag Polyprotein Processing by Western Blot

This method is used to assess the effect of **4-Mercaptobenzamide** on the proteolytic processing of the Gag polyprotein, which is a hallmark of HIV-1 maturation.

Materials:

- HIV-1 infected cells (e.g., CEM-SS or human PBMCs)
- **4-Mercaptobenzamide**
- Lysis buffer
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibody against HIV-1 p24 (capsid protein)
- Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
- Chemiluminescent substrate

Procedure:

- Culture HIV-1 infected cells in the presence of varying concentrations of **4-Mercaptobenzamide**.
- After a suitable incubation period, harvest the cells and the virus-containing supernatant.
- Lyse the cells and pellet the virions from the supernatant.

- Separate the viral proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Probe the membrane with a primary antibody specific for the HIV-1 p24 capsid protein. This will detect both the unprocessed Gag precursor (p55) and the mature p24 protein.
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- An accumulation of the p55 Gag precursor and a decrease in the mature p24 protein would indicate inhibition of Gag processing and viral maturation.

Workflow for Western Blot Analysis:

Caption: Western blot workflow for Gag processing analysis.

Conclusion

4-Mercaptobenzamide represents a promising class of antiretroviral compounds that target a critical and highly conserved step in the HIV-1 life cycle. Its ability to disrupt the function of the NCp7 zinc finger provides a unique mechanism of action that could be effective against drug-resistant viral strains. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of **4-Mercaptobenzamide** and its derivatives in the ongoing effort to develop new and effective treatments for HIV/AIDS.

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